molecular formula C10H17NO2 B13311743 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13311743
M. Wt: 183.25 g/mol
InChI Key: RYLHADRJYIJNFG-UHFFFAOYSA-N
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Description

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of 5-methylfuran-2-carbaldehyde with 2-amino-1-propanol in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-one.

    Reduction: Formation of 2-{[1-(tetrahydrofuran-2-yl)ethyl]amino}propan-1-ol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for π-π interactions, while the hydroxyl group provides additional sites for hydrogen bonding .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C10H17NO2/c1-7(6-12)11-9(3)10-5-4-8(2)13-10/h4-5,7,9,11-12H,6H2,1-3H3

InChI Key

RYLHADRJYIJNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC(C)CO

Origin of Product

United States

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